Cas no 1805607-05-9 (Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetate)

Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetate

-

- インチ: 1S/C11H12BrF2NO3/c1-2-18-9(17)4-7-8(16)3-6(5-12)10(15-7)11(13)14/h3,11,16H,2,4-5H2,1H3

- InChIKey: VECRMCRUMXHFQX-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=C(C(CC(=O)OCC)=NC=1C(F)F)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 281

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 59.4

Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029025253-500mg |

Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetate |

1805607-05-9 | 95% | 500mg |

$1,634.45 | 2022-04-01 | |

| Alichem | A029025253-1g |

Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetate |

1805607-05-9 | 95% | 1g |

$2,808.15 | 2022-04-01 | |

| Alichem | A029025253-250mg |

Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetate |

1805607-05-9 | 95% | 250mg |

$1,019.20 | 2022-04-01 |

Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetate 関連文献

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetateに関する追加情報

Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetate (CAS No. 1805607-05-9): A Versatile Intermediate in Modern Pharmaceutical Synthesis

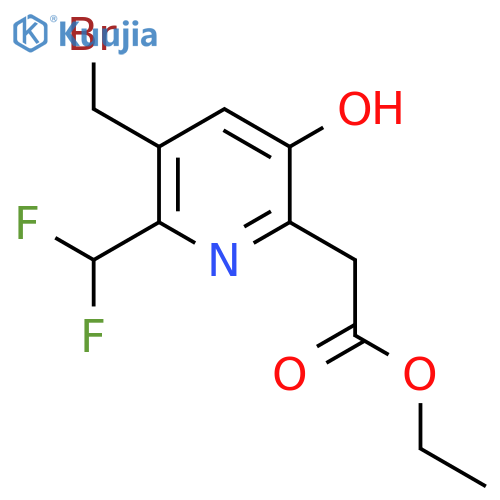

Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetate, identified by its CAS number 1805607-05-9, is a compound of significant interest in the realm of pharmaceutical chemistry. Its molecular structure, characterized by a pyridine core appended with functional groups such as a bromomethyl moiety and a difluoromethyl substituent, makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both hydroxyl and ester functional groups further enhances its utility in medicinal chemistry, enabling diverse chemical transformations that are pivotal for drug development.

The compound's relevance is underscored by its application in the synthesis of novel pharmacophores targeting a range of therapeutic areas. Recent advancements in drug discovery have highlighted the importance of fluorinated pyridines in medicinal chemistry due to their ability to modulate metabolic stability, binding affinity, and overall pharmacokinetic properties. Specifically, the difluoromethyl group is known to improve lipophilicity and metabolic resistance, while the bromomethyl group provides a versatile handle for further functionalization via cross-coupling reactions.

In the context of contemporary research, Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetate has been employed in the development of inhibitors targeting enzymes involved in inflammatory pathways. For instance, studies have demonstrated its utility in synthesizing derivatives that interact with cyclooxygenase (COX) enzymes, which are key players in the biosynthesis of prostaglandins. The incorporation of both bromomethyl and difluoromethyl groups into such scaffolds allows for fine-tuning of enzyme inhibition profiles, potentially leading to more selective and potent therapeutic agents.

The hydroxyl group on the pyridine ring further contributes to the compound's reactivity, enabling nucleophilic additions and etherification reactions that are crucial for constructing complex molecular architectures. This feature has been exploited in the synthesis of kinase inhibitors, where pyridine-based heterocycles are frequently employed as pharmacophores. The ability to introduce additional functional groups via these reactions makes Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetate an indispensable building block in this field.

Moreover, the compound's ester functionality provides an additional site for modification, allowing for the introduction of various pharmacophoric elements through ester hydrolysis or amidation reactions. This versatility has been leveraged in the design of prodrugs, where esters are commonly used to enhance bioavailability or target specific cellular compartments. The combination of these features makes Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetate a multifaceted tool in synthetic organic chemistry, particularly for researchers focused on developing next-generation therapeutics.

The industrial significance of Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetate is further highlighted by its role in large-scale drug manufacturing processes. Its stability under various reaction conditions makes it suitable for multi-step synthetic routes that are often required for commercial production. Additionally, its compatibility with green chemistry principles has led to interest in optimizing synthetic methodologies that minimize waste and energy consumption while maintaining high yields.

In conclusion, Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetate represents a cornerstone compound in modern pharmaceutical synthesis. Its unique structural features enable a wide array of chemical transformations that are essential for developing innovative therapeutic agents across multiple disease areas. As research continues to uncover new applications for fluorinated pyridines and other heterocyclic compounds, this intermediate will undoubtedly remain at the forefront of drug discovery efforts.

1805607-05-9 (Ethyl 3-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-acetate) 関連製品

- 1806518-70-6(3-Bromo-1-(2-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one)

- 78485-37-7(Ethyl 2-chloro-6-benzothiazolecarboxylate)

- 27653-68-5(Trimethoprim N-oxide)

- 2138141-51-0(Butane, 1-chloro-3,3-dimethyl-2-(propoxymethyl)-)

- 1211364-66-7(3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide)

- 7542-94-1(2-Butenedioic acid, 2-amino-, dimethyl ester, (Z)-)

- 2034587-51-2(2-fluoro-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzamide)

- 2228379-06-2(tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate)

- 143615-76-3((3R,5S)-[6]-gingerdiol)

- 2137639-59-7(1H-2-Benzopyran-1-one, 7-ethoxy-3,4-dihydro-3-[(methylamino)methyl]-)